molecular formula C8H8BrClFNO B12863621 5-Bromo-2-fluorophenacylamine hydrochloride

5-Bromo-2-fluorophenacylamine hydrochloride

Cat. No.: B12863621
M. Wt: 268.51 g/mol
InChI Key: ZTHIXYIMCCUIRP-UHFFFAOYSA-N
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Description

5-Bromo-2-fluorophenacylamine hydrochloride is a chemical compound with the molecular formula C8H8BrClFNO. It is a derivative of phenacylamine, where the phenyl ring is substituted with bromine and fluorine atoms. This compound is often used in various chemical and pharmaceutical research applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-fluorophenacylamine hydrochloride typically involves the following steps:

    Hydrochloride Formation: The final step involves converting the amine to its hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale bromination and fluorination reactions, followed by purification steps to ensure high purity and yield. The use of catalysts and specific reaction conditions can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-fluorophenacylamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products.

    Reduction: Reduction reactions can modify the functional groups on the phenyl ring.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.

Scientific Research Applications

5-Bromo-2-fluorophenacylamine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of 5-Bromo-2-fluorophenacylamine hydrochloride involves its interaction with specific molecular targets. The bromine and fluorine atoms on the phenyl ring can influence the compound’s reactivity and binding affinity to various biological molecules. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-Bromo-2-fluorophenacylamine hydrochloride include:

  • 5-Bromo-2-chlorophenacylamine hydrochloride
  • 5-Bromo-2-iodophenacylamine hydrochloride
  • 5-Fluoro-2-chlorophenacylamine hydrochloride

Uniqueness

What sets this compound apart from these similar compounds is the specific combination of bromine and fluorine substitutions on the phenyl ring. This unique structure can result in distinct chemical and biological properties, making it valuable for specific research and industrial applications.

Properties

Molecular Formula

C8H8BrClFNO

Molecular Weight

268.51 g/mol

IUPAC Name

2-amino-1-(5-bromo-2-fluorophenyl)ethanone;hydrochloride

InChI

InChI=1S/C8H7BrFNO.ClH/c9-5-1-2-7(10)6(3-5)8(12)4-11;/h1-3H,4,11H2;1H

InChI Key

ZTHIXYIMCCUIRP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)C(=O)CN)F.Cl

Origin of Product

United States

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